3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine

Overview

Description

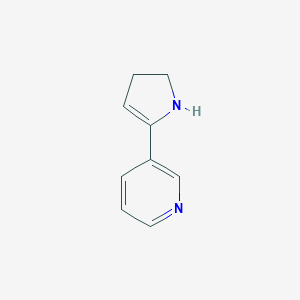

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with a partially saturated pyrrolidine moiety (4,5-dihydro-1H-pyrrole).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with an amine, followed by cyclization to form the pyrroline ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the pyrroline ring to a pyrrolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted pyridine and pyrroline derivatives.

Scientific Research Applications

Chemistry: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

- Substituent : Piperidin-4-ylmethoxy group attached to pyridine.

- Biological Activity: Potent lysine-specific demethylase 1 (LSD1) inhibitors with K_i values as low as 29 nM and >160-fold selectivity over monoamine oxidases A/B. Demonstrated anti-proliferative effects in leukemia and solid tumor cells (EC50 = 280 nM) with minimal impact on normal cells .

Comparison :

- The piperidine-methoxy group enhances binding to LSD1’s substrate pocket, as shown by enzyme kinetics and molecular docking studies. In contrast, the dihydro-pyrrole group in 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine lacks the oxygen atom and six-membered ring structure, likely altering target affinity and selectivity.

- Therapeutic Potential: Piperidine derivatives are prioritized for cancer therapy, whereas the pharmacological profile of the pyrrolidine analog remains unexplored.

DG-5128 (Hypoglycemic Agent)

Key Features :

- Structure : 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate.

- Biological Activity : Reduces fasting blood glucose (5–25 mg/kg oral dose in animals) and inhibits adrenaline-induced platelet aggregation. Effective in genetically diabetic mice resistant to tolbutamide .

Comparison :

- DG-5128’s phenylethyl-imidazole substituent enables interactions with hypoglycemia-related targets, while the pyrrolidine analog’s smaller, non-aromatic substituent may limit similar efficacy.

- Safety: DG-5128 avoids lactic acidosis in rats, a common side effect of other antidiabetic agents. No toxicity data are available for this compound.

3-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

Key Features :

- Structure : Pyridine substituted with a dihydro-imidazole ring.

- Properties: Molecular weight = 147.18 g/mol, CAS 6302-53-0. No reported biological activity .

Comparison :

- The imidazole ring (two nitrogen atoms) confers greater hydrogen-bonding capacity compared to the pyrrolidine analog (one nitrogen). This difference may influence solubility, bioavailability, and target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Heterocycle Type | Key Substituent | Molecular Weight (g/mol) | Reported Activity |

|---|---|---|---|---|---|

| This compound | C8H9N2 | Pyrrolidine | Dihydro-pyrrol-2-yl | ~133* | Not reported |

| 3-(Piperidin-4-ylmethoxy)pyridine | C11H16N2O | Piperidine | Piperidin-4-ylmethoxy | 192.26 | LSD1 inhibition (29 nM) |

| DG-5128 (base structure) | C13H12N3 | Imidazole | Phenylethyl-imidazole | 210.25 | Hypoglycemic agent |

| 3-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | C8H9N3 | Imidazole | Dihydro-imidazol-2-yl | 147.18 | Not reported |

*Estimated based on structural formula.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving pyridine derivatives and dihydropyrrole precursors. For example, refluxing intermediates in ethanol or DMSO under inert atmospheres (e.g., nitrogen) is a common approach. Reaction optimization may involve adjusting stoichiometric ratios, temperature (e.g., 70–80°C for 48–72 hours), and catalysts (e.g., palladium for cross-coupling). Column chromatography with eluents like hexane/ethyl acetate mixtures is typically used for purification .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches near 1574 cm⁻¹ and aromatic C-H stretches around 3054 cm⁻¹) .

- NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves proton environments (e.g., aromatic protons at δ 7.58–8.77 ppm and dihydropyrrole protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., observed [M]+ at m/z 278.28) and fragmentation patterns .

Q. What are the critical safety considerations and storage protocols for handling this compound?

- Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Storage requires an inert atmosphere (argon/nitrogen), protection from light, and temperatures of 2–8°C. Use PPE (gloves, lab coat, goggles) and handle in a fume hood. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL refines structural parameters (bond lengths, angles). Challenges include:

- Data Quality : High-resolution data (e.g., R factor < 0.05) is needed for accurate refinement.

- Disorder Handling : Dynamic groups (e.g., dihydropyrrole) may require constrained refinement.

- Twinned Data : SHELXL can model twinning, but iterative cycles are necessary to minimize residuals .

Q. How do computational methods complement experimental data in understanding the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic transitions, frontier molecular orbitals (HOMO/LUMO), and charge distribution. These models validate experimental UV-Vis spectra and guide reactivity predictions (e.g., nucleophilic attack sites on the pyridine ring). Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G**) .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Spectral Mismatches : Cross-validate NMR/IR data with synthetic intermediates to trace impurities.

- Crystallographic Discrepancies : Use SHELX’s "TWIN" command for twinned datasets and omit outlier reflections (e.g., those affected by beamstop shadowing) .

- Dynamic Effects : Variable-temperature crystallography or solid-state NMR can clarify thermal motion in flexible groups .

Q. How does the compound’s reactivity vary under acidic/basic conditions, and what mechanistic insights explain this behavior?

- Methodological Answer :

- Acidic Conditions : Protonation at the pyridine nitrogen increases electrophilicity, enabling electrophilic substitution (e.g., nitration at the para position).

- Basic Conditions : Deprotonation of the dihydropyrrole NH may trigger ring-opening or polymerization. Kinetic studies (e.g., monitoring by HPLC) under varying pH quantify reaction rates .

Properties

IUPAC Name |

3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3-5,7,11H,2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSECEWAIAJHRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920819 | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-96-8 | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-pyrrolin-2-yl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.